2-[(2'-Methylphenoxy)methyl]phenylZinc bromide
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Overview
Description
2-[(2’-Methylphenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(2’-Methylphenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’-Methylphenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M solution in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2’-Methylphenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, aryl halides, and bases like potassium carbonate.
Conditions: These reactions are typically carried out under inert atmospheres, at temperatures ranging from room temperature to 100°C, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-[(2’-Methylphenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-[(2’-Methylphenoxy)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the substrate. This process is facilitated by the presence of a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the 2’-methylphenoxy group.
Benzylzinc bromide: Contains a benzyl group instead of the 2’-methylphenoxy group.
4-Fluorophenylzinc bromide: Contains a fluorine atom on the phenyl ring.
Uniqueness
2-[(2’-Methylphenoxy)methyl]phenylzinc bromide is unique due to the presence of the 2’-methylphenoxy group, which can impart different electronic and steric properties compared to other organozinc compounds. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C14H13BrOZn |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13;;/h2-8,10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LAVONIRPLLNJNC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
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